2-Amino-1-naphthol-4,8-disulfonic acid
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Overview
Description
2-Amino-1-naphthol-4,8-disulfonic acid is a chemical compound with the molecular formula C10H9NO7S2. It is a derivative of naphthalene, characterized by the presence of amino and hydroxyl groups along with two sulfonic acid groups. This compound is known for its applications in the synthesis of dyes and pigments, as well as its role as an intermediate in various chemical reactions .
Preparation Methods
The synthesis of 2-Amino-1-naphthol-4,8-disulfonic acid typically involves multiple steps starting from naphthalene. The process includes sulfonation, nitration, and reduction reactions. One common method involves the reduction of the iron (II) salt of 3-nitronaphthalene-1,5-disulfonic acid with iron in a dilute acid medium . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Amino-1-naphthol-4,8-disulfonic acid undergoes various chemical reactions, including:
Reduction: Reduction with sodium amalgam desulfonates the compound to give 2-aminonaphthalene-8-sulfonic acid.
Desulfonation and Hydrolysis: Boiling with dilute sulfuric acid results in desulfonation and hydrolysis to produce 2-hydroxynaphthalene-4-sulfonic acid.
Alkali Fusion: Fusion with potassium hydroxide at 215°C produces 2-amino-4-hydroxynaphthalene-8-sulfonic acid.
Common reagents used in these reactions include sodium amalgam, sulfuric acid, and potassium hydroxide. The major products formed from these reactions are various derivatives of naphthalene, depending on the specific reaction conditions .
Scientific Research Applications
2-Amino-1-naphthol-4,8-disulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-naphthol-4,8-disulfonic acid involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and complex formation. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
2-Amino-1-naphthol-4,8-disulfonic acid can be compared with other aminonaphthalenesulfonic acids, such as:
1-Amino-8-naphthol-2,4-disulfonic acid: Similar in structure but differs in the position of the amino and hydroxyl groups.
2-Aminonaphthalene-1-sulfonic acid: Contains only one sulfonic acid group and is used in the synthesis of different dyes.
2-Aminonaphthalene-8-sulfonic acid: Another derivative with distinct applications in dye synthesis.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer unique reactivity and solubility properties, making it valuable in various chemical and industrial processes .
Properties
Molecular Formula |
C10H9NO7S2 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-amino-4-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2/c11-6-4-8(20(16,17)18)5-2-1-3-7(19(13,14)15)9(5)10(6)12/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
InChI Key |
ZDFCTUISEBJBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2C(=C1)S(=O)(=O)O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
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